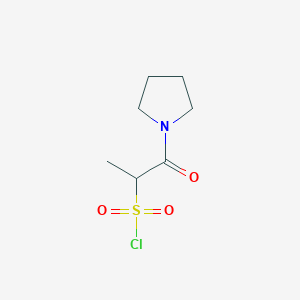
1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride is a chemical compound that features a pyrrolidine ring, a sulfonyl chloride group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride typically involves the reaction of pyrrolidine with a suitable sulfonyl chloride precursor. One common method includes the reaction of pyrrolidine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Addition Reactions: The ketone group can participate in addition reactions with nucleophiles such as Grignard reagents or organolithium compounds, forming tertiary alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major Products:
- Sulfonamide derivatives
- Sulfonate esters
- Sulfonothioates
- Alcohols
- Tertiary alcohols
Aplicaciones Científicas De Investigación
1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Material Science: It can be used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound and its derivatives can be used as probes or tools in biochemical assays to study enzyme activity or protein interactions.
Mecanismo De Acción
The mechanism of action of 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme function. The ketone group can also participate in interactions with biological targets, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Pyrrolidine-2-one: A structural analog with a lactam ring instead of a sulfonyl chloride group.
Pyrrolidine-2,5-dione: Another analog with two carbonyl groups in the ring structure.
Prolinol: A derivative with a hydroxyl group instead of a sulfonyl chloride group.
Uniqueness: 1-Oxo-1-pyrrolidin-1-yl-propane-2-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Propiedades
Fórmula molecular |
C7H12ClNO3S |
|---|---|
Peso molecular |
225.69 g/mol |
Nombre IUPAC |
1-oxo-1-pyrrolidin-1-ylpropane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClNO3S/c1-6(13(8,11)12)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3 |
Clave InChI |
XVRHUTRRBZKHOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCCC1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13191908.png)

![3-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B13191919.png)
![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13191929.png)



![tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B13191946.png)
![1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol](/img/structure/B13191953.png)
![tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13191961.png)
![[3-(Chloromethyl)pentan-3-yl]cyclopropane](/img/structure/B13191965.png)


